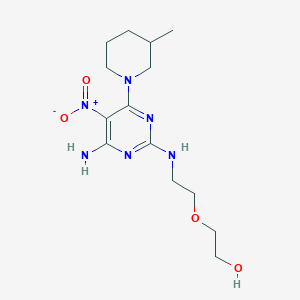

2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

Description

This compound is a pyrimidine derivative featuring a 5-nitro group, a 4-amino substituent, and a 3-methylpiperidin-1-yl moiety at position 5. The ethoxyethanol side chain enhances solubility and bioavailability, making it a candidate for therapeutic applications, particularly in kinase inhibition (e.g., glycogen synthase kinase-3 beta, GSK3B) .

Properties

IUPAC Name |

2-[2-[[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4/c1-10-3-2-5-19(9-10)13-11(20(22)23)12(15)17-14(18-13)16-4-7-24-8-6-21/h10,21H,2-9H2,1H3,(H3,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSINRBMQLKUIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine core, followed by the introduction of the amino, nitro, and piperidinyl groups through various substitution reactions. The final step involves the attachment of the ethoxyethanol moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:

Oxidation: The amino and piperidinyl groups can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The ethoxyethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield a diamino derivative, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

The compound 2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications, particularly in pharmacology and biochemistry, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

The compound features a pyrimidine core structure, which is often associated with various biological activities. The presence of amino and ethoxy groups enhances its solubility and reactivity, making it suitable for medicinal chemistry applications.

Molecular Formula

- Molecular Formula : C12H19N5O3

- Molecular Weight : 273.31 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of nitropyrimidines can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation .

Inhibition of Protein Kinases

The compound has been identified as a potential inhibitor of atypical protein kinase C (aPKC), which plays a crucial role in regulating cellular functions related to cancer metastasis and angiogenesis. In vitro assays demonstrated that modifications to the pyrimidine structure enhance selectivity and potency against aPKC .

Cognitive Enhancers

Given the presence of the piperidine moiety, this compound may also have applications as a cognitive enhancer. Research suggests that similar compounds can improve memory and learning processes by modulating neurotransmitter systems .

Mechanism of Action

The mechanism of action of 2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituents of the target compound and its analogs:

*Estimated based on structural similarity. †Calculated from formula.

Pharmacokinetic Considerations

- Solubility: The ethoxyethanol chain in all analogs improves water solubility. However, the 3-methylpiperidin-1-yl group in the target compound may offer better solubility than the cyclohexylamino analog due to reduced steric hindrance .

- Metabolic Stability: Nitro groups in the pyrimidine ring are common across analogs and may serve as electron-withdrawing groups to stabilize the molecule during metabolism. The methoxyanilino analog’s methoxy group, however, could be a site for demethylation .

Biological Activity

2-(2-((4-Amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a compound with a complex structure that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several functional groups that contribute to its biological activity:

- Pyrimidine Ring : A key component that may interact with various biological targets.

- Amino Group : Contributes to the compound's ability to form hydrogen bonds, enhancing its interaction with proteins.

- Piperidine Moiety : Often associated with increased bioavailability and solubility.

Structural Formula

The structural representation of the compound is as follows:

Inhibition of Protein Kinases

Research indicates that derivatives of this compound may act as inhibitors of certain protein kinases, which are critical in various signaling pathways involved in cell growth and proliferation. For instance, studies have shown that similar compounds can inhibit mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in certain cancers .

Modulation of Drug Transporters

The compound may also influence the activity of ATP-binding cassette (ABC) transporters, which play a significant role in drug absorption and resistance. In particular, it has been observed that certain piperazine-containing compounds can inhibit P-glycoprotein (ABCB1), potentially reversing multidrug resistance (MDR) in cancer cells .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Target | IC50 (µM) | Comments |

|---|---|---|---|

| Kinase Inhibition | KIT | 0.5 | High selectivity over other kinases |

| Drug Transporter Activity | P-glycoprotein (ABCB1) | 0.8 | Reversal of MDR observed |

| Antimicrobial Activity | Mycobacterium tuberculosis | 1.0 | Effective against resistant strains |

Case Studies

- Cancer Treatment : A study demonstrated that a derivative of this compound effectively reduced tumor growth in xenograft models by inhibiting the activity of mutant KIT receptors .

- MDR Reversal : In another investigation, the compound was shown to enhance the efficacy of doxorubicin in resistant cancer cell lines by inhibiting ABCB1 transporters .

- Antimicrobial Effects : Research on related pyrimidine derivatives indicated promising results against Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.